molecular formula C20H20N2O2 B11624483 Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate

Katalognummer: B11624483
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: DEFVNVNONGGPJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4,6,8-trichloroquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • 2-Arylquinoline derivatives

Uniqueness

Ethyl 6,8-dimethyl-4-(phenylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its phenylamino group and ester functionality contribute to its versatility in various chemical reactions and potential therapeutic applications .

Eigenschaften

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

ethyl 4-anilino-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-14(3)10-13(2)11-16(18)19(17)22-15-8-6-5-7-9-15/h5-12H,4H2,1-3H3,(H,21,22)

InChI-Schlüssel

DEFVNVNONGGPJR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.